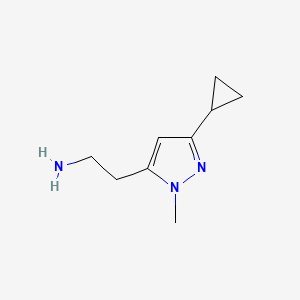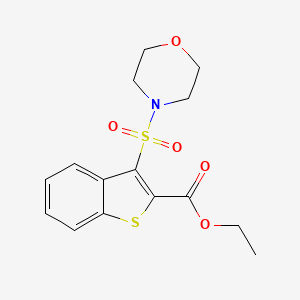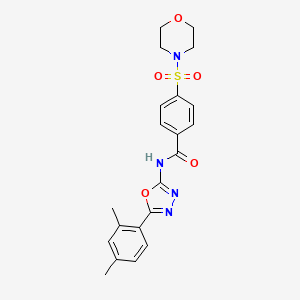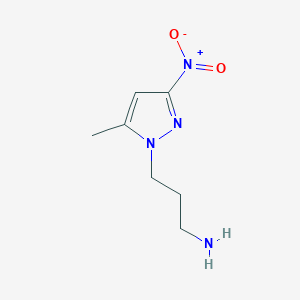![molecular formula C10H16O2 B2550487 (1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 19489-16-8](/img/structure/B2550487.png)
(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid
カタログ番号 B2550487
CAS番号:
19489-16-8
分子量: 168.236
InChIキー: XJKUZAYHWMSZNC-BRPSZJMVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The structural motif of an azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .
Synthesis Analysis
Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives are readily synthesized directly from aromatic ketones, paraformaldehyde and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields (up to 83%) .Molecular Structure Analysis
The molecular structure of azabicyclo[3.3.1]nonane derivatives is complex and has been the subject of many studies .Chemical Reactions Analysis
Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of α,β-unsaturated carbonyl compounds result in formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of azabicyclo[3.3.1]nonane derivatives are complex and depend on the specific compound .科学的研究の応用
Chemical Structure Analysis
- (1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid and similar compounds have been studied for their chemical structures and configurations using spectroscopic analysis. For instance, a study on the secondary metabolites from Senecio burtonii included a shikimic acid derivative with a similar structure, analyzed for its spectroscopic properties (Ndom et al., 2006).
Conformational Studies
- The conformation of similar bicyclic compounds has been studied, providing insights into their structural properties. For example, research on bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its derivatives revealed insights into their chair-boat conformations and the impact of substitutions (Peters et al., 1975).
Asymmetric Induction Studies
- The compound and its derivatives have been used to study asymmetric induction in photoisomerization, as seen in research on 2beta,3beta-diphenylcyclopropane-1alpha-carboxylic acid derivatives, demonstrating the potential for enantioselectivity in chemical reactions (Cheung et al., 2000).
Synthesis of Mimetic Compounds
- Synthesis studies have focused on creating mimetics of bioactive molecules using bicyclic structures. A notable example is the synthesis of non-steroidal 2-methoxyestradiol mimetics, where bicyclo[3.3.1]nonane derivatives demonstrated cytotoxicity against human lung carcinoma cells (Nurieva et al., 2017).
Acidity and Substituent Effect Studies
- Research has also focused on understanding the effects of substituents on the acidity of weak acids, including bicyclo[2.2.2]octane-1-carboxylic acids, which are structurally related to the compound . These studies provide insights into the electronic effects of different substituents (Wiberg, 2002).
Isomerization Studies
- The compound and its derivatives have been used in studies investigating isomerization processes. For instance, research on norbornadiene and quadricyclane derivatives highlights the potential for isomerization under specific conditions, such as sunlight exposure (Maruyama et al., 1981).
Identification in Environmental Samples
- Studies have also involved the identification of bicyclic naphthenic acids, including bicyclo[3.3.1]nonane acids, in environmental samples like oil sands process water. This research is crucial for understanding the environmental impact of these compounds (Wilde et al., 2015).
将来の方向性
特性
IUPAC Name |
(1R,5S)-bicyclo[3.3.1]nonane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKUZAYHWMSZNC-JVHMLUBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2550406.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2550407.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2550411.png)
![N-(3-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2550413.png)


![3-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2550421.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2550422.png)



![2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2550426.png)
